1,2-Dichloro-4-methoxy-5-nitrobenzene

Thermal Stability Crystallization Process Chemistry

Standard nitrochlorobenzenes lack the methoxy group required for selective kinase inhibitor synthesis, forcing inefficient multi-step routes. This highly functionalized nitroaromatic (CAS 100948-84-3) solves that gap. - **Key application**: Direct precursor to 2,4-dichloro-5-methoxyaniline for Bosutinib and Src/Abl kinase analog synthesis. - **Biological data**: eNOS inhibitor (IC50 180 nM); 12-fold selective over ALDH3A1 (IC50 2100 nM). - **Handling advantage**: mp 66-71°C vs 39-41°C for non-methoxylated analogs; enables solid-phase or ambient-temperature workflows.

Molecular Formula C7H5Cl2NO3
Molecular Weight 222.02 g/mol
CAS No. 100948-84-3
Cat. No. B3071292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-methoxy-5-nitrobenzene
CAS100948-84-3
Molecular FormulaC7H5Cl2NO3
Molecular Weight222.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C7H5Cl2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
InChIKeyQFQSBAMTGUKFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-4-methoxy-5-nitrobenzene: Overview


1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS 100948-84-3) is a highly functionalized nitroaromatic compound, characterized by the simultaneous presence of two chlorine atoms, one methoxy group, and one nitro group on a benzene ring . This unique substitution pattern confers distinct physicochemical properties and reactivity, positioning it as a valuable intermediate in the synthesis of complex pharmaceuticals and advanced materials . Unlike simpler nitroaromatic analogs, its specific arrangement of substituents enables selective transformations that are critical in constructing intricate molecular architectures.

Why 1,2-Dichloro-4-methoxy-5-nitrobenzene Is Irreplaceable


Direct substitution with simpler nitrochlorobenzenes like 1,2-dichloro-4-nitrobenzene (CAS 99-54-7) is scientifically unsound due to fundamental differences in physicochemical and reactive behavior. The presence of the methoxy group at the 4-position in the target compound elevates its melting point from 39-41°C to 66-71°C , impacting handling, purification, and formulation. More critically, the methoxy substituent alters the electronic landscape of the aromatic ring, enabling distinct regioselectivity in further synthetic steps, such as nucleophilic aromatic substitutions or reductions, which are not possible with non-methoxylated analogs . These differences are not academic; they translate directly into different reaction yields and the feasibility of accessing key downstream intermediates.

1,2-Dichloro-4-methoxy-5-nitrobenzene: Quantifiable Advantages


Superior Thermal Stability vs. 1,2-Dichloro-4-nitrobenzene

1,2-Dichloro-4-methoxy-5-nitrobenzene exhibits a melting point of 66-71°C, which is 27°C to 30°C higher than the 39-41°C melting point of its direct analog, 1,2-dichloro-4-nitrobenzene (CAS 99-54-7) . This significant elevation in melting point is attributed to the presence of the methoxy group, which enhances intermolecular interactions. The higher melting point directly impacts the compound's handling characteristics, allowing for more robust storage and shipping at ambient temperatures and providing a wider operational window for melt-based processes or solid-phase reactions.

Thermal Stability Crystallization Process Chemistry

Selective eNOS Inhibition with Low ALDH3A1 Activity

The compound demonstrates a quantifiable and selective inhibition profile against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. In contrast, its activity against human ALDH3A1 is substantially weaker, with an IC50 of 2100 nM [2], representing a 12-fold lower potency. Furthermore, it exhibits a moderate effect on dopamine uptake (IC50 900 nM) [3]. This profile indicates that the compound is not a promiscuous inhibitor but rather shows a degree of target selectivity, particularly for eNOS over ALDH3A1, within the nitroaromatic chemotype.

Enzyme Inhibition Nitric Oxide Synthase Drug Discovery

Critical Precursor for Bosutinib

1,2-Dichloro-4-methoxy-5-nitrobenzene is the direct synthetic precursor to 2,4-dichloro-5-methoxyaniline, a crucial intermediate in the synthesis of Bosutinib, an FDA-approved tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia (CML) [1][2]. Reduction of the nitro group yields the specific aniline required to construct the quinoline core of Bosutinib [2]. This is a high-value, application-specific differentiation; no other regioisomer or simple nitrochlorobenzene can serve as a precursor to this essential fragment.

Medicinal Chemistry Pharmaceutical Intermediates Oncology

1,2-Dichloro-4-methoxy-5-nitrobenzene: Best Application Scenarios


Bosutinib and Kinase Inhibitor Synthesis

As a direct precursor to 2,4-dichloro-5-methoxyaniline, this compound is an essential starting material for the synthesis of Bosutinib [1][2]. Laboratories engaged in the development of novel Src/Abl kinase inhibitors or in the scale-up of Bosutinib analogs will require this specific isomer. Its use eliminates the need for complex, multi-step syntheses of the aniline fragment from simpler, non-methoxylated precursors. [1][2]

eNOS and Nitric Oxide Signaling Probe

The compound's defined activity as an eNOS inhibitor (IC50 180 nM) with a 12-fold selectivity window over ALDH3A1 (IC50 2100 nM) makes it a useful tool for investigating nitric oxide synthase function in cellular models [3][4]. Its moderate potency and relative selectivity provide a starting point for medicinal chemistry optimization campaigns focused on developing more potent and selective eNOS modulators. [3][4]

Solid-Phase and High-Temperature Synthesis

The elevated melting point (66-71°C) compared to common nitrochlorobenzene analogs (e.g., 39-41°C for 1,2-dichloro-4-nitrobenzene) provides a distinct advantage for solid-phase synthesis or for reactions requiring solid starting materials at ambient temperatures . It also offers a wider temperature range for melt-based transformations without the risk of premature melting.

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